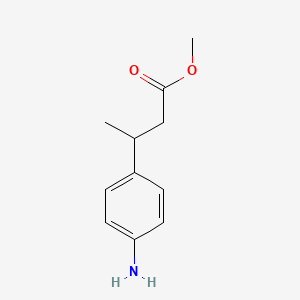

Methyl 3-(4-aminophenyl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

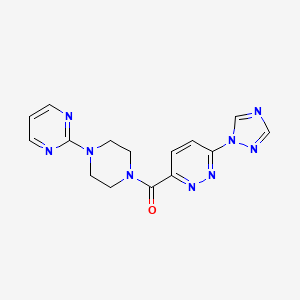

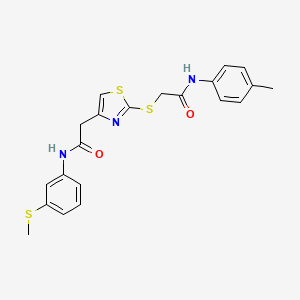

“Methyl 3-(4-aminophenyl)butanoate” is a chemical compound. It contains a methyl ester functional group, an amino group, and a phenyl group. The presence of these functional groups gives the compound its unique chemical properties.

Synthesis Analysis

The synthesis of “Methyl 3-(4-aminophenyl)butanoate” would typically involve the reaction of a suitable 4-aminophenyl compound with a 3-bromobutanoate ester in the presence of a base. This is a type of nucleophilic substitution reaction.Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-aminophenyl)butanoate” consists of a butanoate backbone with a methyl ester at one end and a 4-aminophenyl group at the other. The amino group on the phenyl ring is in the para position.Chemical Reactions Analysis

“Methyl 3-(4-aminophenyl)butanoate” can undergo various chemical reactions due to the presence of the amino and ester functional groups. For example, the amino group can participate in reactions such as acylation, while the ester group can undergo hydrolysis.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(4-aminophenyl)butanoate” would depend on factors such as its purity and the conditions under which it is stored. Typically, esters have a pleasant smell and are less dense than water.Scientific Research Applications

Synthesis and Antimicrobial Activity

Methyl 3-(4-aminophenyl)butanoate and its derivatives have been explored for their antimicrobial properties. A study presented the synthesis of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties from 3-[(2-hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids. These derivatives showed significant antimicrobial activity against various bacteria and fungi, indicating their potential in antimicrobial treatment (Mickevičienė et al., 2015).

Vibrational and Structural Studies

Extensive spectroscopic and structural investigations have been conducted on derivatives of Methyl 3-(4-aminophenyl)butanoate, revealing insights into their vibrational bands, molecular stability, and electronic properties. Studies using various spectroscopic techniques and theoretical calculations have highlighted the potential of these compounds as nonlinear optical materials and their significance in molecular interactions (Vanasundari et al., 2018).

Biofuel Research

Methyl 3-(4-aminophenyl)butanoate derivatives have been studied for their relevance to biodiesel, particularly in the context of autoignition chemistry. Detailed analysis of the thermodynamics and kinetics of the autoignition process has provided insights into the potential energy profiles of radicals derived from these compounds, contributing to a better understanding of their behavior in biodiesel fuel (Jiao et al., 2015).

Biological Activity and Drug Design

Derivatives of Methyl 3-(4-aminophenyl)butanoate have been explored for their biological activities, including their potential as inhibitors of specific biological pathways. Molecular docking studies and other computational analyses have shed light on the interactions of these compounds with biological targets, suggesting their utility in drug design and pharmacological research (Yurttaş et al., 2022).

Advanced Material Research

The derivatives of Methyl 3-(4-aminophenyl)butanoate have been investigated for their electrophysical properties, contributing to the field of advanced materials. Studies focusing on specific compounds, such as methanofullerenes, have revealed valuable data about their electrophysical behavior, paving the way for their application in various technological domains (Torosyan et al., 2018).

Safety And Hazards

Like all chemicals, “Methyl 3-(4-aminophenyl)butanoate” should be handled with care. It’s important to use appropriate personal protective equipment and follow safety protocols when handling this compound.

Future Directions

The future directions for research on “Methyl 3-(4-aminophenyl)butanoate” could include exploring its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis.

Please note that this is a general overview and may not be completely accurate or comprehensive. Always refer to the most recent and relevant scientific literature for detailed and specific information.

properties

IUPAC Name |

methyl 3-(4-aminophenyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQJXSVKVXQJJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-aminophenyl)butanoate | |

CAS RN |

6555-06-2 |

Source

|

| Record name | methyl 3-(4-aminophenyl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499028.png)

![6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol](/img/structure/B2499037.png)

![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499038.png)

![(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499046.png)

![3-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2499048.png)

![6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2499049.png)